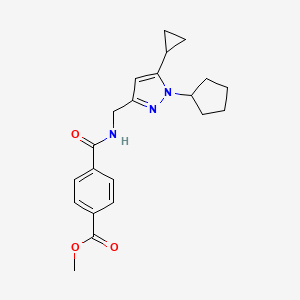

methyl 4-(((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-27-21(26)16-10-8-15(9-11-16)20(25)22-13-17-12-19(14-6-7-14)24(23-17)18-4-2-3-5-18/h8-12,14,18H,2-7,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVCHJSSFKCBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “methyl 4-{[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]carbamoyl}benzoate” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrazole derivatives. .

Mode of Action

Based on its structure, it can be hypothesized that the compound may interact with its targets through the pyrazole moiety, which is known to form hydrogen bonds and π-π interactions with amino acid residues in the binding site of target proteins.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives have been found to be involved in a variety of biological processes, including inflammation, cancer, and neurological disorders

Pharmacokinetics

The pyrazole ring may enhance membrane permeability, while the ester group could be hydrolyzed in the body, affecting the compound’s distribution and excretion.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities associated with pyrazole derivatives, the compound could potentially have a wide range of effects, from modulating enzyme activity to altering cell signaling pathways

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the ester group in the compound could be sensitive to pH changes, potentially affecting the compound’s stability and activity. Additionally, the compound’s interaction with its targets could be influenced by the presence of other molecules in the cellular environment.

Biological Activity

Methyl 4-(((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Its unique structure, featuring a pyrazole ring and various substituents, suggests potential biological activities, particularly in medicinal chemistry. This article provides an overview of the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H25N3O3

- Molecular Weight : 367.449 g/mol

- CAS Number : 1448135-50-9

The compound's structure includes a pyrazole moiety, which is known for its ability to interact with various biological targets through hydrogen bonding and π–π interactions. The presence of the carbamoyl and benzoate groups further enhances its potential for biological activity.

The precise mechanisms of action for this compound remain largely unexplored. However, based on its structural characteristics, it can be hypothesized that:

- Target Interaction : The pyrazole ring may interact with proteins or enzymes that recognize or bind to pyrazole derivatives. This interaction could modulate the activity of these proteins, potentially influencing various biochemical pathways.

- Biochemical Pathways : Pyrazole derivatives have been implicated in processes such as inflammation, cancer progression, and neurological disorders. The specific pathways affected by this compound are yet to be determined.

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented. However, general insights can be drawn from the properties of similar compounds:

- Membrane Permeability : The presence of the pyrazole ring may enhance membrane permeability, facilitating cellular uptake.

- Metabolism : The ester group in the compound could be hydrolyzed in biological systems, affecting its distribution and excretion.

Anti-inflammatory Effects

Pyrazole derivatives are often studied for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inflammatory cytokines and modulate immune responses. Further investigation into this compound's anti-inflammatory properties could reveal significant therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Anticancer Activity : A series of new pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were evaluated for their anticancer activity against human cancer cell lines. Results indicated promising cytotoxic effects that warrant further exploration into related compounds .

- Inflammation Modulation : Research has highlighted the role of pyrazole derivatives in modulating inflammatory pathways, suggesting potential for therapeutic use in inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Methyl 4-(((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate has shown potential as an anticancer agent. In vitro studies indicate that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against several pathogenic bacteria and fungi. For instance, a study demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .

Case Study 1: Anticancer Efficacy

A research team conducted a study to evaluate the anticancer efficacy of this compound on human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively induces programmed cell death in cancer cells .

Case Study 2: Antimicrobial Activity

In another study, researchers assessed the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 15 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

- Substituent Effects: The cyclopentyl and cyclopropyl groups in the target compound may enhance lipophilicity compared to methyl or propyl substituents in analogs .

- Functional Group Influence : The carbamoyl-benzoate ester system is shared with compound 38 and the phosphodiesterase-targeted molecule , implying possible protease or esterase interactions. The absence of electron-withdrawing groups (e.g., chlorine in ) may reduce antibacterial efficacy but improve solubility.

Q & A

Q. How can mechanistic studies elucidate the compound’s reactivity under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.